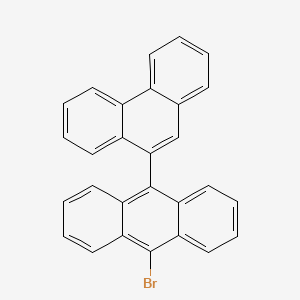

9-Bromo-10-(9-phénylanthryl)anthracène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Bromo-10-(9-phenanthryl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon.

Applications De Recherche Scientifique

9-Bromo-10-(9-phenanthryl)anthracene has several scientific research applications:

Organic Light Emitting Diodes (OLEDs): Used as a blue-emitting material in OLEDs due to its photophysical properties.

Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.

Photon Upconversion: Employed in triplet–triplet annihilation photon upconversion systems to enhance light-harvesting efficiency

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(9-phenanthryl)anthracene typically involves the bromination of 10-(9-phenanthryl)anthracene. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed. The crude product is then purified by column chromatography to yield a light yellow powder .

Industrial Production Methods

Industrial production methods for 9-Bromo-10-(9-phenanthryl)anthracene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

9-Bromo-10-(9-phenanthryl)anthracene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include various substituted anthracenes.

Oxidation Reactions: Products include anthraquinones and other oxidized derivatives.

Reduction Reactions: Products include hydroanthracenes.

Mécanisme D'action

The mechanism of action of 9-Bromo-10-(9-phenanthryl)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy level.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Bromophenanthrene: Another brominated polycyclic aromatic hydrocarbon with similar structural properties.

9,10-Dibromoanthracene: A derivative of anthracene with two bromine atoms.

9-Bromo-10-phenylanthracene: A similar compound with a phenyl group instead of a phenanthryl group.

Uniqueness

9-Bromo-10-(9-phenanthryl)anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring efficient light emission and energy transfer .

Activité Biologique

9-Bromo-10-(9-phenanthryl)anthracene (CAS No. 845457-53-6) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of cancer research and photophysical studies. This compound is characterized by its unique structure, which includes a bromine substituent and a phenanthryl group, contributing to its distinct electronic properties.

Chemical Structure

The chemical structure of 9-Bromo-10-(9-phenanthryl)anthracene can be represented as follows:

This structure allows for significant interactions with biological macromolecules, making it a candidate for various biochemical applications.

Antitumor Activity

Research indicates that 9-Bromo-10-(9-phenanthryl)anthracene exhibits notable antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism of action appears to be linked to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: MTT Assay Results

A recent investigation utilized the MTT assay to evaluate the cytotoxic effects of 9-Bromo-10-(9-phenanthryl)anthracene on human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via ROS |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Mitochondrial dysfunction |

These findings suggest that the compound's effectiveness varies among different cancer types, highlighting its potential as a targeted therapeutic agent.

Antimicrobial Activity

In addition to its antitumor effects, 9-Bromo-10-(9-phenanthryl)anthracene has shown promising antimicrobial activity against various bacterial strains. Research has indicated that this compound can inhibit the growth of both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Photophysical Properties

The photophysical characteristics of 9-Bromo-10-(9-phenanthryl)anthracene have also been extensively studied. It exhibits strong fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.

Fluorescence Emission Data

The fluorescence emission spectrum of the compound shows significant peaks at approximately 450 nm when excited at 350 nm, indicating its potential utility in fluorescence-based assays and imaging techniques.

Propriétés

IUPAC Name |

9-bromo-10-phenanthren-9-ylanthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIXPXSRUDGFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.